molecular formula C11H23NO3 B2944746 tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate CAS No. 873437-13-9

tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate

Cat. No.: B2944746
CAS No.: 873437-13-9
M. Wt: 217.309
InChI Key: LLCYWHXMBXMVAS-UHFFFAOYSA-N
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Description

Tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is a protected amine . It contains a total of 37 bonds, including 14 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

The synthesis of this compound involves several steps. It has been used in the preparation of isobaric mix solutions for use in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis . More detailed synthesis procedures can be found in various scientific papers .


Molecular Structure Analysis

The molecular structure of this compound consists of 38 atoms, including 23 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be found in various scientific papers . It’s worth noting that it is a protected amine, which means it can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 217.31 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis and Antiarrhythmic Activity : tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate-related compounds have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. The compound 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea exhibited significant hypotensive action, while other derivatives showed antiarrhythmic activity comparable to Propranolol (Chalina et al., 1998).

Material Science and Polymer Applications

  • Antioxidants in Polymer Degradation : New antioxidants containing hindered phenol groups have been synthesized, including derivatives of tert-Butyl carbamate. These compounds have shown effectiveness in protecting polypropylene against thermal oxidation, indicating their potential in material science applications (Pan et al., 1998).

  • Postpolymerization Modification : Research on the functionalization of hydroxyl-group terminated polymers with a range of functional isocyanate derivatives, including tert-Butyl carbamate, has shown high degrees of end-group conversion. This indicates significant potential in the field of polymer chemistry (Biedermann et al., 2011).

Organic Chemistry and Synthesis

  • Role in Organic Synthesis : tert-Butyl carbamate derivatives have been used as building blocks in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and exhibited utility as N-(Boc)-protected nitrones (Guinchard et al., 2005).

Mechanism of Action

Target of Action

Tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate, also known as tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate, is a biochemical reagent . It is primarily used as an amine-protecting agent in the synthesis of bioactive compounds . The primary targets of this compound are the amine groups in biomolecules, which it protects during chemical reactions .

Mode of Action

The compound acts by forming a carbamate linkage with the amine group in biomolecules, thereby protecting it from unwanted reactions during synthesis . This protection is crucial in multi-step synthesis processes, where selective reactions are required .

Biochemical Pathways

The compound is involved in the synthesis of phosphatidyl ethanolamines and ornithine . These are important components of cell membranes and are involved in various biochemical pathways, including lipid metabolism and the urea cycle .

Pharmacokinetics

Like other similar compounds, its bioavailability, absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its physicochemical properties, the route of administration, and the individual’s physiological condition .

Result of Action

The primary result of the action of this compound is the successful synthesis of bioactive compounds with protected amine groups . This allows for selective reactions to occur in subsequent steps of the synthesis process .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the carbamate formation reaction can be affected by factors such as temperature, pH, and the presence of other reactive species . Furthermore, the stability of the compound and its efficacy as a protecting agent can be influenced by storage conditions .

Properties

IUPAC Name

tert-butyl N-(3-hydroxypropyl)-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-9(2)12(7-6-8-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCYWHXMBXMVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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